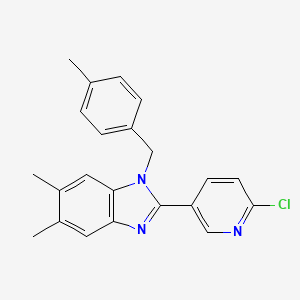
ベンゾフラン-2-イル(4-(6-(ピリジン-3-イル)ピリダジン-3-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a benzofuran core, a pyridazinyl-pyridine moiety, and a piperazine ring
科学的研究の応用
Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
Target of Action
Similar compounds have been shown to have significant cell growth inhibitory effects on different types of cancer cells , suggesting that this compound may also target cellular processes involved in cell growth and proliferation.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell growth and proliferation , suggesting that this compound may also have effects on these pathways.
Result of Action
Similar compounds have been shown to have significant cell growth inhibitory effects , suggesting that this compound may also have similar effects.
Action Environment
It is known that environmental factors such as temperature and light can affect the stability and efficacy of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The pyridazinyl-pyridine moiety can be introduced through a series of nucleophilic substitution reactions, while the piperazine ring is often incorporated via reductive amination or similar methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .
化学反応の分析
Types of Reactions
Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The pyridazinyl-pyridine moiety can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution can be facilitated by using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran core can yield benzofuran-quinone derivatives, while reduction of the pyridazinyl-pyridine moiety can produce dihydropyridazine compounds .
類似化合物との比較
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a fused benzene and pyrrole ring, offering different biological activities.
Imidazole derivatives: Feature a five-membered ring with two nitrogen atoms, used in various therapeutic applications.
Uniqueness
Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of a benzofuran core with a pyridazinyl-pyridine moiety and a piperazine ring. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
IUPAC Name |
1-benzofuran-2-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-22(20-14-16-4-1-2-6-19(16)29-20)27-12-10-26(11-13-27)21-8-7-18(24-25-21)17-5-3-9-23-15-17/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKJJCSESUKMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
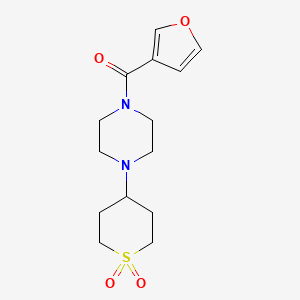

![1-(((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2589962.png)
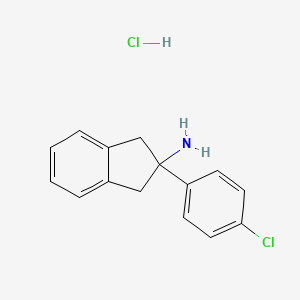
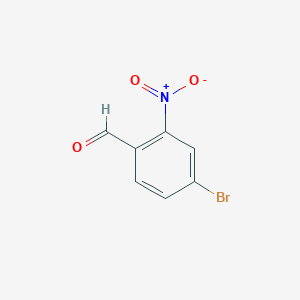

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2589969.png)
![6-Cyclopropyl-2-{[1-(4-methoxybenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2589970.png)
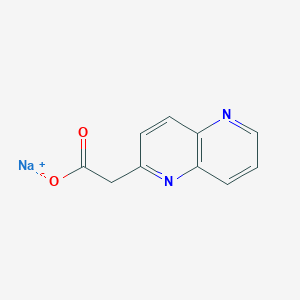
![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide](/img/structure/B2589975.png)
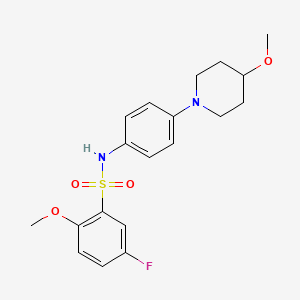
![5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride](/img/structure/B2589979.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589982.png)
